molecular formula C5H7ClO B6269033 2-methylbut-2-enoyl chloride CAS No. 49651-33-4

2-methylbut-2-enoyl chloride

Cat. No. B6269033
CAS RN: 49651-33-4
M. Wt: 118.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbut-2-enoyl chloride (2MBC) is a chemical compound that is used in a variety of laboratory experiments and applications. It is a colorless, volatile, and flammable liquid with a pungent odor and is soluble in many organic solvents. 2MBC is a member of the acyl halide family and is primarily used as a reagent in organic synthesis. It has also been used in the production of several pharmaceuticals, including anti-inflammatory drugs and anticonvulsants.

Scientific Research Applications

2-methylbut-2-enoyl chloride is used in a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, antibiotics, and other biologically active compounds. It is also used in the synthesis of polymers, such as polyacrylates and polyesters. Additionally, 2-methylbut-2-enoyl chloride is used in the synthesis of dyes and pigments, as well as in the synthesis of semiconductors.

Mechanism of Action

2-methylbut-2-enoyl chloride is an acyl halide, meaning that it reacts with nucleophiles to form a new bond. The reaction occurs when the nucleophile attacks the carbon atom of the acyl halide, forming an intermediate. This intermediate then undergoes a rearrangement, forming the desired product.
Biochemical and Physiological Effects
2-methylbut-2-enoyl chloride is a volatile, flammable liquid and should be handled with caution. Inhalation of the compound can cause irritation to the eyes, nose, and throat. It is also toxic if ingested and can cause skin irritation if it comes into contact with the skin. If 2-methylbut-2-enoyl chloride is exposed to extreme temperatures, it can decompose, releasing toxic fumes.

Advantages and Limitations for Lab Experiments

2-methylbut-2-enoyl chloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also highly reactive, making it useful for a variety of organic syntheses. Additionally, it is relatively stable and can be stored at room temperature. On the other hand, 2-methylbut-2-enoyl chloride is a volatile and flammable liquid and should be handled with caution. It is also toxic if ingested and can cause skin irritation if it comes into contact with the skin.

Future Directions

There are several potential future directions for the use of 2-methylbut-2-enoyl chloride. It could be used in the synthesis of new pharmaceuticals and antibiotics, as well as in the synthesis of polymers, dyes, and pigments. Additionally, it could be used in the synthesis of semiconductors and other electronic materials. Finally, it could be used in the synthesis of new biomolecules, such as proteins and enzymes.

Synthesis Methods

2-methylbut-2-enoyl chloride is produced by reacting a carboxylic acid with thionyl chloride. This reaction produces an acyl chloride, which is then hydrolyzed to form 2-methylbut-2-enoyl chloride. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, and is typically carried out at temperatures between 50 and 70 degrees Celsius.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methylbut-2-enoyl chloride involves the conversion of 2-methylbut-2-en-1-ol to the corresponding acid, followed by reaction with thionyl chloride to form the desired product.", "Starting Materials": [ "2-methylbut-2-en-1-ol", "Thionyl chloride", "Anhydrous diethyl ether", "Anhydrous sodium sulfate" ], "Reaction": [ "Step 1: 2-methylbut-2-en-1-ol is reacted with chromic acid in acetone to form 2-methylbut-2-en-1-al.", "Step 2: 2-methylbut-2-en-1-al is oxidized with potassium permanganate to form 2-methylbut-2-en-1-oic acid.", "Step 3: 2-methylbut-2-en-1-oic acid is dissolved in anhydrous diethyl ether and cooled to 0°C. Thionyl chloride is added dropwise to the solution with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.", "Step 4: The reaction mixture is filtered to remove any solid impurities and the filtrate is washed with water and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield 2-methylbut-2-enoyl chloride as a colorless liquid." ] }

CAS RN

49651-33-4

Molecular Formula

C5H7ClO

Molecular Weight

118.6

Purity

95

Origin of Product

United States

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